N-Dodecanoyl-phenylalaninemonosodiumsalt

Critical micelle concentration Surface activity Surfactant efficiency

Formulators seeking sulfate-free mildness without sacrificing cleansing face a persistent efficacy trade-off. N-Dodecanoyl-phenylalaninate monosodium salt resolves this with a critical micelle concentration ~450× lower than SLS (0.018 vs 8.2 mmol/L), achieving effective surface tension reduction at minimal surfactant loading. • Calcium tolerance (26.5-65.8 ppm) surpasses SLS benchmarks-enabling robust performance in hard-water facial cleansers and baby care formulations • Phenylalaninate head group aromatic π-π stacking imparts unique membrane interaction selectivity absent in glycinate or sarcosinate analogs • Available from research-grade to bulk quantities with full Certificates of Analysis

Molecular Formula C21H32NNaO3
Molecular Weight 369.5 g/mol
Cat. No. B13831007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-phenylalaninemonosodiumsalt
Molecular FormulaC21H32NNaO3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t19-;/m0./s1
InChIKeyKQYAHAGYCNNBCD-FYZYNONXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-phenylalanine Monosodium Salt: Identity and Physicochemical Profile


N-Dodecanoyl-phenylalanine monosodium salt (CAS 37869-82-2; molecular formula C₂₁H₃₂NNaO₃; MW 369.47 g/mol) is an anionic, amino acid-based surfactant belonging to the N-acyl amino acid surfactant (AAS) class [1]. It comprises a dodecanoyl (C₁₂, lauroyl) hydrophobic tail linked via an amide bond to an L-phenylalanine head group, presented as the monosodium carboxylate salt [2]. Structurally, it is the N-dodecanoyl (also termed N-lauroyl) derivative of L-phenylalanine in its sodium salt form, distinguishing it from the corresponding free acid (CAS 14379-64-7) and from other N-acyl amino acid surfactants that differ in their amino acid head group identity [3]. As an amphiphile, it self-assembles into micelles in aqueous solution above its critical micelle concentration (CMC) and exhibits the characteristic properties of a mild, biodegradable, vegetable-oil-compatible surfactant platform [4].

N-Dodecanoyl-phenylalanine Monosodium Salt: Non-Interchangeability


Within the N-acyl amino acid surfactant family, the identity of the amino acid head group—not merely the acyl chain length—governs critical performance parameters including micellization thermodynamics, membrane interaction selectivity, salt responsiveness, and biological activity [1]. The phenylalanine residue introduces an aromatic benzyl side chain capable of π–π stacking interactions within micelles, a feature absent in glycinate, alaninate, valinate, and leucinate counterparts [2]. This aromatic interaction produces a distinctive thermodynamic signature (negative enthalpy of micelle formation at low temperature, anomalous heat capacity, and deviant aggregation numbers relative to other C₁₂ amino acid surfactants) and uniquely perturbs phospholipid bilayer packing where other N-dodecanoyl amino acid surfactants do not [3]. Consequently, substituting the phenylalaninate head group with glycinate or sarcosinate—or replacing the entire surfactant with conventional sodium lauryl sulfate (SLS)—yields a functionally non-equivalent system with fundamentally different membrane interaction, electrolyte response, and dermatological penetration profiles [4].

N-Dodecanoyl-phenylalanine Monosodium Salt: Comparative Evidence


Surface Activity Advantage Over SLS

Sodium N-acylphenylalaninates (NaNAPhe), the class to which N-dodecanoyl-phenylalanine monosodium salt belongs, exhibit CMC values in the range 0.018–0.00041 mmol/L depending on fatty acyl chain composition, compared to the reference conventional surfactant sodium lauryl sulfate (SLS), which has a CMC of approximately 8.2 mmol/L in pure water at 25 °C [1]. The C₁₂ (dodecanoyl/lauroyl) phenylalaninate, derived from coconut fatty acid feedstock, occupies the upper end of this range at ~0.018 mmol/L, representing an approximately 450-fold lower CMC than SLS . This means the target compound achieves micelle formation and surface tension reduction at concentrations more than two orders of magnitude below those required for SLS, enabling equivalent surfactant function with substantially less material [2].

Critical micelle concentration Surface activity Surfactant efficiency Formulation design

Unique DPH Polarization Alteration in DPPC Vesicles

In a direct comparative study of N-dodecanoyl amino acid-type surfactants incorporating into L-α-dipalmitoylphosphatidylcholine (DPPC) vesicles, the polarization of 1,6-diphenyl-1,3,5-hexatriene (DPH) embedded in the DPPC membrane remained almost unchanged upon incorporation of all tested surfactants at concentrations below their respective CMCs, except for the N-dodecanoylphenylalanine system, which uniquely produced a measurable change in DPH polarization [1]. The comparator surfactants tested—N-dodecanoyl glycinate, alaninate, valinate, and leucinate—did not exhibit this effect, indicating that the aromatic benzyl side chain of phenylalanine mediates a distinct membrane-perturbing interaction absent in aliphatic amino acid head groups [2]. This selectivity is not a graduated difference but a binary (present/absent) distinction established under identical experimental conditions [3].

Membrane biophysics Phospholipid vesicle DPH fluorescence polarization Surfactant-membrane interaction

Skin Retention Enhancement for Topical Delivery

In a systematic in vitro evaluation of a series of ten N-dodecanoyl-L-amino acid methyl esters (plus one N-acetylprolinate control) as dermal penetration enhancers using excised hairless mouse skin and hydrocortisone as the model drug, N-dodecanoyl-L-phenylalanine methyl ester (compound 5) achieved the highest 24-hour full-thickness skin steroid content with an enhancement ratio (ER) of 16.5 [1]. By comparison, N-dodecanoyl-L-proline methyl ester (compound 10), the best performer for total steroid permeation into the receptor compartment (Q₂₄), showed an ER of 13.7 for that parameter, but did not match the skin retention achieved by the phenylalanine derivative [2]. The skin retention ER of 16.5 means that skin steroid deposition was 16.5-fold higher with the phenylalanine derivative pre-treatment versus untreated control skin . This indicates that the phenylalanine head group preferentially promotes drug sequestration within the skin tissue rather than transdermal flux—a differentiated mechanism relative to the proline analog.

Dermal penetration enhancement Transdermal drug delivery Skin retention Hydrocortisone

Anomalous Micellization Thermodynamics

Isothermal titration calorimetry (ITC) across seven sodium N-dodecanoyl amino acid surfactants—glycinate (C12Gly), alaninate (C12Ala), valinate (C12Val), leucinate (C12Leu), phenylalaninate (C12Phe), glutaminate (C12Gln), and threoninate (C12Thr)—at three temperatures (288.15–308.15 K) revealed that C12Phe is the sole member of the series exhibiting a negative enthalpy of micelle formation at low temperature, and the only one whose enthalpy of micelle formation does not increase with temperature as observed for all other amino acid derivatives [1]. Furthermore, C12Phe deviates from all other systems in both the heat capacity of micellization and the micellar aggregation number, behaviors consistent with the presence of strong intra-micelle π–π stacking interactions between phenylalanine benzyl side chains that are structurally impossible for the aliphatic side chain analogs [2]. This thermodynamically distinct micellization is also associated with a characteristically high Krafft temperature for C12Phe [3].

Isothermal titration calorimetry Micellization thermodynamics π-π stacking Aggregation number

Lowest Salt Threshold for Micellar Growth

A systematic study of micellar microviscosity, aggregation number (N), and CMC as a function of NaCl concentration for sodium N-dodecanoyl-glycinate (Lau-Gly), -valinate (Lau-Val), -leucinate (Lau-Leu), and -phenylalaninate (Lau-Phe) demonstrated that the NaCl concentrations at both the first breakpoint (onset of micellar growth) and the second breakpoint (onset of intermicellar interaction) increase in the order Lau-Phe < Lau-Leu < Lau-Val ≈ Lau-Gly [1]. This means Lau-Phe requires the lowest added NaCl concentration to trigger micellar growth and intermicellar interactions among the four surfactants tested [2]. Furthermore, the absolute value of the slope of the Corrin–Harkins plot of CMC vs. NaCl was smaller for Lau-Leu and Lau-Phe than for Lau-Gly and Lau-Val, indicating that the aromatic and branched-chain amino acid surfactants are less sensitive to the salting-out effect at high NaCl concentrations [3].

Salt responsiveness Micellar growth Electrolyte effect Aggregation number

Kokumi Enhancement and Bitter Masking

N-Lauroyl phenylalanine (LP), the free acid form corresponding to N-dodecanoyl-phenylalanine, was demonstrated in a 2024 study to possess significant kokumi (mouthfulness and complexity) taste-enhancing properties at a concentration of 1 mg/L [1]. Sensory assessment and electronic tongue testing in a simulated chicken broth solution revealed that 1 mg/L LP enhanced kokumi, saltiness, and umami perception while simultaneously attenuating the bitterness of an L-isoleucine solution [2]. Molecular docking simulations indicated that these effects are mediated through binding to the human calcium-sensing receptor (hCaSR, associated with kokumi perception) and the umami taste receptor hT1R1-hT1R3, with hydrophobic forces and hydrogen bonds driving the interactions [3]. The enzymatic synthesis of LP from L-phenylalanine and lauric acid achieved yields up to 77.58% using trypsin, demonstrating scalable production feasibility [4]. This flavor-modulating property is a class-level characteristic of the N-lauroyl phenylalanine scaffold and is not shared by N-acyl amino acid derivatives lacking the aromatic benzyl side chain.

Kokumi Flavor enhancement Bitter masking Sensory evaluation

N-Dodecanoyl-phenylalanine Monosodium Salt: Application Scenarios


Mild, Low-Dose Personal Care Surfactants

The approximately 450-fold lower CMC of sodium N-dodecanoyl-phenylalaninate (~0.018 mmol/L for the C₁₂ derivative) relative to sodium lauryl sulfate (~8.2 mmol/L) enables personal care formulators to achieve effective surface tension reduction, wetting, and cleansing at substantially lower surfactant concentrations [1]. Combined with calcium tolerance values (26.5–65.8 ppm) and emulsion stability performance (262–844 s) that surpass SLS benchmarks, this compound is suited for mild facial cleansers, baby care products, and sulfate-free shampoo systems where low irritation potential and hard-water tolerance are critical procurement specifications [2].

Enhanced Skin Retention for Topical Delivery

The 16.5-fold enhancement ratio for full-thickness skin steroid retention demonstrated by N-dodecanoyl-L-phenylalanine methyl ester positions the phenylalanine-based N-dodecanoyl scaffold as a lead candidate for topical formulations where drug deposition within the skin—rather than systemic permeation—is the therapeutic goal [3]. Applications include dermatological corticosteroids, antifungal creams, and localized analgesic patches. The phenylalaninate head group's unique ability to perturb DPPC bilayer packing (as evidenced by the DPH polarization change not seen with glycinate, alaninate, valinate, or leucinate analogs) provides a mechanistic basis for this differentiated skin interaction [4].

Selective Phospholipid Bilayer Interaction Research

The binary distinction in membrane perturbation—where N-dodecanoylphenylalanine uniquely alters DPH polarization in DPPC vesicles while other N-dodecanoyl amino acid surfactants do not—makes this compound a valuable tool for researchers studying membrane–surfactant interactions, liposome-based drug delivery, and membrane protein solubilization [5]. The anomalous micellization thermodynamics (negative ΔH_mic, deviant ΔC_p,mic, and unique aggregation number) further distinguish C12Phe as a model system for investigating the role of aromatic π–π interactions in amphiphile self-assembly [6].

Clean-Label Kokumi and Bitter-Masking Flavor Enhancement

The demonstrated ability of N-lauroyl phenylalanine at 1 mg/L to enhance kokumi, saltiness, and umami while attenuating bitterness positions this compound class for application in reduced-sodium soups, sauces, and savory snacks where clean-label taste modulation is required [7]. The enzymatic synthesis route from natural precursors (L-phenylalanine and lauric acid) yielding up to 77.58% supports scalable, sustainable production compatible with food-grade procurement specifications [8]. This flavor-modulating functionality is a class-specific attribute of the N-lauroyl phenylalanine scaffold and is not replicated by N-acyl glycinate or other aliphatic amino acid surfactants commonly used in food applications [9].

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